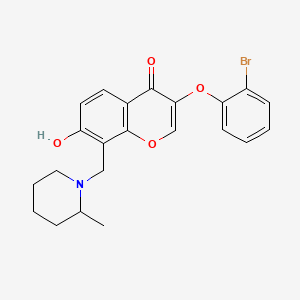

3-(2-bromophenoxy)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromenone derivatives typically involves the Knoevenagel reaction, a classic carbon-carbon bond-forming reaction, among other methods. For instance, the compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized using the Knoevenagel reaction, demonstrating the utility of this approach in creating complex chromenone structures (Elenkova et al., 2014). Another example involves a one-pot, multicomponent synthesis using CeCl3·7H2O as a catalyst to create 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, highlighting the versatility and efficiency of current synthetic methodologies (Wu et al., 2011).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was elucidated, showing the compound's ability to form hydrogen bonds and its crystallization in the monoclinic system (Manolov et al., 2008).

Chemical Reactions and Properties

Chromenone derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the synthesis of Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and Chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions showcases the compound's reactivity and potential for creating heterocyclic compounds (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as solubility and crystallization behavior, can be influenced by their functional groups and molecular structure. Sensitivity to solvent polarity and hydrogen bonding capabilities were observed in studies, which have implications for their physical properties and applications (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties of chromenone derivatives, such as their acidity, reactivity with different reagents, and potential for forming various chemical bonds, make them versatile compounds in organic synthesis. The acid dissociation constants and sensitivity to solvent polarity highlight their reactive nature and potential for diverse chemical transformations (Elenkova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound, 3-(2-bromophenoxy)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, and its derivatives have been extensively studied for their synthetic routes and chemical properties. For instance, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, a related compound, is used as a precursor in the synthesis of a series of Schiff’s bases and thiazolidin-4-ones, which are later analyzed for their antibacterial activity against various bacterial strains (Čačić et al., 2009). Additionally, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been elucidated, revealing its intra-molecular hydrogen bond characteristics (Manolov et al., 2008).

Biological Activities

Various derivatives of the compound have demonstrated notable biological activities. Pd(II) complexes of chromone-based Schiff bases, including structures similar to the compound , have been synthesized and characterized. These complexes display antimicrobial activity and exhibit potential as antioxidant agents, DNA cleavage agents, and cytotoxic agents against certain cell lines, with results comparable to the standard drug cisplatin in some cases (Kavitha & Reddy, 2016). Furthermore, coumarin derivatives, like 4-methyl-7-hydroxy coumarin and its derivatives, have been synthesized and assessed for their efficacy as biopesticides against mosquito vectors (Deshmukh et al., 2008).

Material Science and Photoreactivity

Research into the synthesis of new polyhydroxylated 2,3-diaryl-9h-xanthen-9-ones, starting from compounds including 3-bromo-2-methyl-4H-chromen-4-one, has provided insights into the photoreactivity and potential applications in material sciences (Santos et al., 2009). Additionally, a green synthesis route for thieno[2,3-c]xanthen-6-ones through photoirradiation of chromenone derivatives demonstrates the potential of these compounds in developing environmentally friendly synthetic processes (Jindal et al., 2014).

Eigenschaften

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO4/c1-14-6-4-5-11-24(14)12-16-18(25)10-9-15-21(26)20(13-27-22(15)16)28-19-8-3-2-7-17(19)23/h2-3,7-10,13-14,25H,4-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOVCKQFQWRSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)